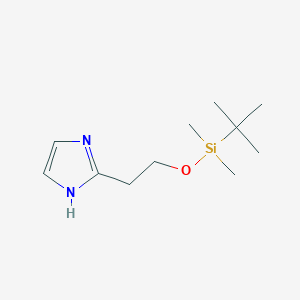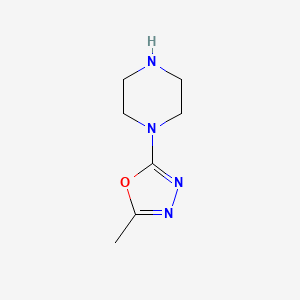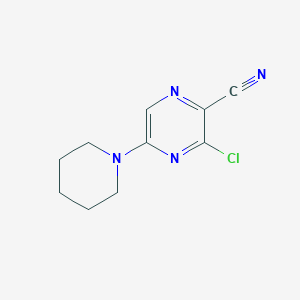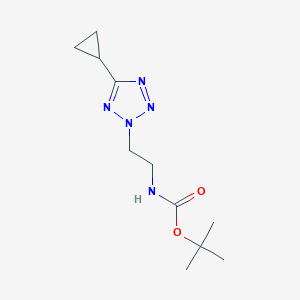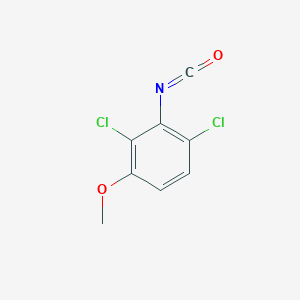
2,6-Dichloro-3-methoxyphenylisocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichloro-3-methoxyphenyl isocyanate is an organic compound characterized by the presence of two chlorine atoms, a methoxy group, and an isocyanate functional group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Dichloro-3-methoxyphenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 2,6-dichloro-3-methoxyaniline with phosgene or triphosgene under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like pyridine to facilitate the formation of the isocyanate group.
Industrial Production Methods
In industrial settings, the production of 2,6-dichloro-3-methoxyphenyl isocyanate may involve the use of safer and more efficient reagents to minimize hazards associated with phosgene. Alternative methods, such as the use of diphosgene or other carbonylating agents, can be employed to achieve large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-3-methoxyphenyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React to form carbamates.
Thiols: React to form thiocarbamates.
Water: Hydrolyzes the isocyanate group to form amines.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Aplicaciones Científicas De Investigación
2,6-Dichloro-3-methoxyphenyl isocyanate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Employed in the production of polymers and coatings due to its reactivity with various nucleophiles.
Pharmaceuticals: Investigated for its potential use in the synthesis of biologically active compounds.
Agriculture: Used in the development of agrochemicals and pesticides.
Mecanismo De Acción
The mechanism of action of 2,6-dichloro-3-methoxyphenyl isocyanate involves the reactivity of the isocyanate group with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines, alcohols, and thiols. This reactivity is utilized in various synthetic applications to form ureas, carbamates, and thiocarbamates.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichlorophenyl isocyanate
- 3,4-Dichlorophenyl isocyanate
- 2-Methoxyphenyl isocyanate
Comparison
2,6-Dichloro-3-methoxyphenyl isocyanate is unique due to the specific positioning of the chlorine and methoxy groups on the benzene ring. This positioning can influence the compound’s reactivity and the types of products formed in chemical reactions. Compared to other similar compounds, 2,6-dichloro-3-methoxyphenyl isocyanate may exhibit different reactivity patterns and selectivity in synthetic applications.
Propiedades
Fórmula molecular |
C8H5Cl2NO2 |
|---|---|
Peso molecular |
218.03 g/mol |
Nombre IUPAC |
1,3-dichloro-2-isocyanato-4-methoxybenzene |
InChI |
InChI=1S/C8H5Cl2NO2/c1-13-6-3-2-5(9)8(7(6)10)11-4-12/h2-3H,1H3 |
Clave InChI |
QPNHMDXFXSTDRN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)Cl)N=C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


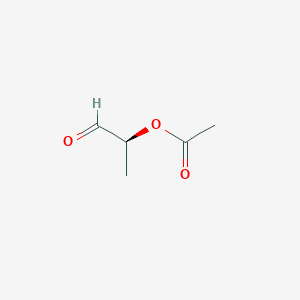
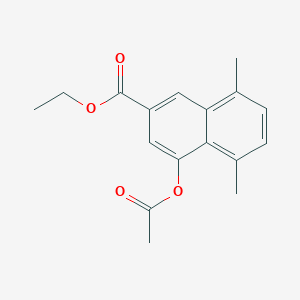
![Ethyl 2-(4-bromophenyl)imidazo[2,1-b][1,3]benzothiazole-7-carboxylate](/img/structure/B13931825.png)
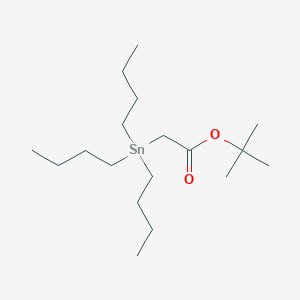


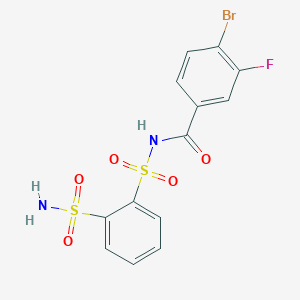
![4-[(3-Fluoro-phenylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13931842.png)
